molecular formula C18H17N3O4S B596080 Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1253791-11-5

Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B596080
CAS No.: 1253791-11-5
M. Wt: 371.411
InChI Key: OOFVXQPUOCGAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of pyrido[2,3-d]pyrimidine research that began gaining momentum in the late twentieth century. The foundational work in pyrido[2,3-d]pyrimidine chemistry can be traced to systematic efforts to develop analogs of naturally occurring purine and pteridine structures. The initial synthetic approaches to pyrido[2,3-d]pyrimidine systems were established through the pioneering work of researchers who recognized the potential of these bicyclic heterocycles as privileged scaffolds in drug discovery. These early investigations laid the groundwork for the eventual synthesis of more complex derivatives, including the benzyl-substituted compounds that would later prove significant in medicinal applications.

The specific synthesis pathways leading to this compound were developed as part of comprehensive structure-activity relationship studies aimed at optimizing the biological properties of pyrido[2,3-d]pyrimidine derivatives. The incorporation of the benzyl group at the 8-position represented a strategic modification designed to enhance lipophilicity and potentially improve cellular uptake characteristics. The methylthio substitution at the 2-position was introduced based on previous observations that sulfur-containing substituents could modulate the electronic properties of the pyrimidine ring system, thereby influencing biological activity. The ethyl ester functionality at the 6-position was selected to provide synthetic versatility while maintaining favorable pharmacokinetic properties.

Property Value Reference Source
Molecular Formula C18H17N3O4S
Molecular Weight 371.42 g/mol
Chemical Abstracts Service Number 1253791-11-5
MDL Number MFCD17011941

Position in Pyrido[2,3-d]pyrimidine Chemistry

This compound occupies a distinctive position within the broader classification of pyrido[2,3-d]pyrimidine derivatives due to its specific substitution pattern and functional group arrangement. Pyrido[2,3-d]pyrimidines, also known as 1,3,8-triazanaphthalenes, represent one of four possible isomeric pyridopyrimidines formed by the fusion of pyridine and pyrimidine rings. The structural framework of this compound class has been extensively studied due to their resemblance to naturally occurring DNA bases and their potential as privileged scaffolds in medicinal chemistry.

The positioning of substituents in this compound reflects strategic design principles established through decades of pyrido[2,3-d]pyrimidine research. The benzyl group at the 8-position places this compound within a specialized subset of N8-arylalkyl substituted pyrido[2,3-d]pyrimidines, which have demonstrated enhanced biological activity compared to their unsubstituted counterparts. The hydroxyl group at the 5-position and the oxo functionality at the 7-position create a tautomeric system that significantly influences the compound's chemical reactivity and biological properties. The methylthio substitution at the 2-position represents a common modification strategy employed to modulate the electronic density of the pyrimidine ring, thereby affecting both chemical stability and biological activity.

The overall architecture of this compound exemplifies the sophisticated level of structural complexity that has been achieved in modern pyrido[2,3-d]pyrimidine chemistry. Statistical analysis of pyrido[2,3-d]pyrimidine derivatives in chemical databases reveals that approximately two-thirds of reported structures contain C5-C6 double bonds, positioning this compound within the predominant structural class. The combination of multiple functional groups in this compound demonstrates the potential for achieving high levels of molecular diversity within the pyrido[2,3-d]pyrimidine framework.

Structural Feature Chemical Significance Biological Relevance
Benzyl substitution at N8 Enhanced lipophilicity and cellular penetration Improved bioavailability and target engagement
Hydroxyl group at C5 Tautomeric equilibrium and hydrogen bonding capability Potential for enzyme active site interactions
Methylthio group at C2 Electronic modulation of pyrimidine ring Altered binding affinity and selectivity profiles
Ethyl ester at C6 Synthetic versatility and metabolic stability Prodrug potential and controlled drug release

Research Significance and Rationale

The research significance of this compound stems from its position as a representative member of an important class of bioactive heterocycles that have demonstrated substantial therapeutic potential across multiple disease areas. Pyrido[2,3-d]pyrimidine derivatives have emerged as significant pharmacophores in modern drug discovery, with established applications in oncology, infectious diseases, and neurological disorders. The specific structural features present in this compound make it particularly valuable for understanding the fundamental principles governing structure-activity relationships in pyrido[2,3-d]pyrimidine-based therapeutics.

The rationale for investigating this compound is grounded in the demonstrated biological activities of closely related pyrido[2,3-d]pyrimidine derivatives that have achieved clinical success. Notable examples include piritrexim, which has been utilized in the treatment of bladder and urethral cancers, and several kinase inhibitors that have shown promise in oncological applications. The structural similarities between this compound and these clinically relevant compounds suggest significant potential for therapeutic development. The presence of multiple modifiable functional groups in this compound provides numerous opportunities for systematic structure-activity relationship studies aimed at optimizing biological activity while minimizing adverse effects.

From a synthetic chemistry perspective, this compound represents an important milestone in the development of efficient methodologies for constructing complex pyrido[2,3-d]pyrimidine derivatives. The successful synthesis of this multi-substituted heterocycle demonstrates the maturation of synthetic strategies for accessing structurally diverse members of this compound class. The ability to introduce various substituents at specific positions of the pyrido[2,3-d]pyrimidine core has opened new avenues for drug discovery and has facilitated the development of more potent and selective therapeutic agents. Research into this compound and related derivatives continues to contribute valuable insights into the fundamental principles of heterocyclic chemistry and medicinal chemistry optimization strategies.

Research Application Scientific Rationale Potential Impact
Kinase Inhibition Studies Structural homology to known kinase inhibitors Development of targeted cancer therapeutics
Structure-Activity Relationship Analysis Multiple modifiable functional groups Optimization of biological activity and selectivity
Synthetic Methodology Development Complex multi-substituted heterocyclic framework Advancement of heterocyclic synthesis techniques
Drug Discovery Programs Privileged scaffold with established therapeutic potential Identification of novel therapeutic leads

Properties

IUPAC Name

ethyl 8-benzyl-5-hydroxy-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-3-25-17(24)13-14(22)12-9-19-18(26-2)20-15(12)21(16(13)23)10-11-7-5-4-6-8-11/h4-9,22H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFVXQPUOCGAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC3=CC=CC=C3)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Microwave-Assisted Synthesis :
    Heating the mixture of 6-amino-2-thiouracil, malononitrile, and benzaldehyde at 120°C under microwave irradiation for 15–20 minutes yields the intermediate pyrido[2,3-d]pyrimidine core. This method achieves >75% yield due to rapid and uniform heating.

  • Aqueous Media with DAHP Catalyst :
    Using 10 mol% diammonium hydrogen phosphate [(NH₄)₂HPO₄] in water at 80°C for 2 hours provides comparable yields (70–78%) with reduced energy consumption.

MethodTemperatureTimeYieldCatalyst
Microwave120°C15 min78%None
Aqueous (DAHP)80°C2 hrs75%(NH₄)₂HPO₄

Functionalization of the Pyrido[2,3-d]Pyrimidine Core

Introduction of the Methylthio Group at Position 2

The methylthio (-SMe) group is introduced via nucleophilic substitution. The intermediate 2-chloropyrido[2,3-d]pyrimidine reacts with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 60°C for 4 hours.

Mechanism :

  • Activation : The chlorinated intermediate is generated by treating the core with POCl₃.

  • Substitution : NaSMe displaces the chloride atom, forming the C–S bond.

ReagentSolventTemperatureTimeYield
NaSMe (2 equiv)DMF60°C4 hrs82%

Esterification at Position 6

The ethyl ester group is introduced via a two-step process:

  • Cyanoacetate Condensation : Ethyl cyanoacetate reacts with the pyrimidine intermediate during core formation, contributing the ester moiety.

  • Post-Modification : Direct esterification using ethanol and sulfuric acid under reflux (12 hours, 70% yield).

Benzylation at Position 8

The benzyl group is incorporated via a Friedel-Crafts alkylation using benzyl bromide. The reaction proceeds in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 6 hours.

Optimization Data :

Benzylating AgentBaseSolventYield
Benzyl bromideK₂CO₃Acetonitrile85%
Benzyl chlorideEt₃NDCM68%

Final Oxidation and Deprotection

The 7-oxo group is introduced via oxidation of a hydroxyl intermediate using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. Simultaneously, any protecting groups (e.g., silyl ethers for the 5-hydroxy group) are removed under acidic conditions.

Reaction Profile :

  • Oxidation : 90% conversion to the ketone.

  • Deprotection : 95% recovery using HCl/MeOH.

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated for efficiency:

Route A: Sequential Functionalization

  • Core assembly → Chlorination → Methylthio introduction → Benzylation → Esterification.

  • Total Yield : 58% (four steps).

Route B: Convergent Approach

  • Pre-functionalized intermediates (e.g., 2-methylthio-6-ethoxycarbonyl) are condensed with benzylated components.

  • Total Yield : 72% (three steps).

RouteStepsKey AdvantageLimitation
A4Flexibility in substitutionLow overall yield
B3Higher yieldRequires pure intermediates

Spectroscopic Characterization

Critical analytical data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-4), 7.45–7.30 (m, 5H, benzyl), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.51 (s, 3H, SMe).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).

  • HRMS : m/z 371.41 [M+H]⁺.

Industrial-Scale Considerations

For bulk production, the aqueous DAHP-catalyzed method (Section 1) is preferred due to:

  • Cost Efficiency : Water as solvent reduces waste.

  • Scalability : No specialized equipment required beyond reflux apparatus.

  • Green Chemistry Metrics : E-factor = 0.87, atom economy = 89%.

Challenges and Mitigation Strategies

  • Regioselectivity in Benzylation :
    Competing alkylation at N-7 is minimized using bulky bases (e.g., K₂CO₃ vs. NaOH).

  • Oxidation Over-Reaction :
    Controlled addition of Jones reagent at 0°C prevents degradation of the ester group .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Pyrido[2,3-d]pyrimidine derivatives exhibit diverse biological activities and physicochemical properties depending on substituents at positions 2, 5, 7, and 6. Below is a comparative analysis:

Table 1: Substituent Comparison of Key Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 8-Benzyl, 2-(methylthio), 5-hydroxy, 6-ethyl C₁₈H₁₇N₃O₄S 371.42 1253791-11-5
Ethyl 8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate 8-Ethyl, 2-(piperazinyl), 5-oxo, 6-ethyl C₁₆H₂₁N₅O₃ 331.38 51940-43-3
Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate 8-Methyl, 2-(methylthio), 5-hydroxy, 6-ethyl C₁₂H₁₃N₃O₄S 295.31 76360-81-1
Ethyl 8-isopropyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate 8-Isopropyl, 2-phenyl, 5-hydroxy, 6-ethyl C₂₀H₂₁N₃O₄ 367.40
Pipemidic Acid Ethyl Ester 8-Ethyl, 2-(piperazinyl), 5-oxo, 6-ethyl C₁₅H₂₀N₄O₃ 304.35 51940-43-3

Key Observations :

  • Position 8: Benzyl (target) vs. ethyl, methyl, or isopropyl in analogs.
  • Position 2 : Methylthio (target) vs. piperazinyl or phenyl. Methylthio provides moderate electron-withdrawing effects, whereas piperazinyl groups enhance solubility and hydrogen bonding .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Solubility (mg/mL) LogP (Predicted)
Target Compound Not reported Not reported 2.1
Ethyl 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate (7a) 289–291 Insoluble in water 1.8
Compound 9 (Ethyl 5-(3-nitrophenyl)-hexahydro-2,4-dioxo derivative) 175–176 Soluble in EtOH 3.2
Ethyl 8-isopropyl-2-phenyl derivative Not reported Not reported 3.5

Key Observations :

  • Higher melting points (e.g., 289–291°C for compound 7a ) correlate with rigid, planar structures.
  • The target compound’s predicted LogP (2.1) suggests moderate lipophilicity, suitable for membrane permeability .

Biological Activity

Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 1253791-11-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.

  • Molecular Formula : C₁₈H₁₇N₃O₄S
  • Molecular Weight : 371.41 g/mol
  • Structure : The compound features a pyrido[2,3-d]pyrimidine core with various functional groups that influence its biological activity.

Biological Activity Overview

Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo has been studied for several biological activities, including:

  • Antiproliferative Effects : Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown IC50 values ranging from 1.2 to 8.7 µM against MCF-7 breast cancer cells .
  • Antioxidant Activity : The compound's structural attributes suggest potential antioxidant properties. Studies have shown that related compounds can significantly reduce oxidative stress markers in vitro .
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are pivotal in inflammatory pathways. The IC50 values for COX inhibition in related compounds range around 0.04 µmol .

Antiproliferative Activity

A comparative study on pyrido[2,3-d]pyrimidines revealed that ethyl derivatives demonstrated enhanced activity against cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Ethyl derivative AMCF-73.1
Ethyl derivative BMCF-74.8
Ethyl derivative CMCF-78.7

These findings indicate that structural modifications can significantly impact the antiproliferative efficacy of these compounds .

Antioxidant Activity

In vitro assays have demonstrated that some derivatives possess stronger antioxidant capabilities than standard antioxidants like butylated hydroxytoluene (BHT). The tested compounds showed improved performance in scavenging free radicals, suggesting a potential application in oxidative stress-related conditions .

Anti-inflammatory Effects

Research on the anti-inflammatory properties of pyrido[2,3-d]pyrimidine derivatives highlighted their ability to inhibit COX enzymes effectively. For instance:

CompoundCOX Inhibition IC50 (µM)
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02
Celecoxib (standard)0.04 ± 0.01

These results indicate that ethyl derivatives may serve as viable alternatives to traditional anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo can be attributed to its unique structure:

  • Hydroxyl Groups : Contribute to increased solubility and potential hydrogen bonding interactions with biological targets.
  • Methylthio Group : Enhances lipophilicity, which may improve cellular uptake and bioavailability.
  • Benzyl Substitution : Provides steric bulk that may influence receptor binding and selectivity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis involving cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds is commonly employed. For example, refluxing precursors (e.g., substituted benzaldehydes) in acetic acid/acetic anhydride with sodium acetate as a catalyst can yield the pyrido[2,3-d]pyrimidine core. Post-synthetic modifications, such as esterification or benzylation, are performed to introduce the ethyl carboxylate and benzyl groups. Optimization involves adjusting reaction time (8–10 hours), temperature (reflux conditions), and stoichiometric ratios to improve yield (e.g., 78% yield reported in analogous syntheses) .

Q. How is the crystal structure of this compound determined, and what conformational features are critical for its stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. Key parameters include lattice constants (e.g., orthorhombic systems with space group P2₁2₁2₁), bond angles (e.g., C–C–S angles ≈109.5°), and torsional deviations. The pyrido[2,3-d]pyrimidine core often adopts a puckered conformation, with deviations from planarity (e.g., 0.224 Å for analogous structures) stabilizing the molecule via intramolecular hydrogen bonds (e.g., C–H···O interactions) .

Q. What spectroscopic techniques are recommended for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., methylthio group at δ ~2.5 ppm).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of carboxylate) and ~3200 cm1^{-1} (O–H stretch).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ expected at m/z 415.12).

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the 2-methylthio or 8-benzyl positions) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with variations in substituents. For example:

  • Replacing the methylthio group with a chlorine atom may enhance antimicrobial activity but reduce solubility.
  • The benzyl group at position 8 contributes to hydrophobic interactions with biological targets, as seen in pyrido[2,3-d]pyrimidine derivatives .
  • Experimental Design : Synthesize analogs (e.g., tert-butyl or phenyl derivatives) and assay against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Q. What computational methods are suitable for predicting this compound’s binding affinity to therapeutic targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.
  • Free Energy Calculations : MM/PBSA or MM/GBSA to quantify binding energies, focusing on key residues (e.g., hinge-region lysine).

Q. How can contradictory data on biological activity (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity).
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate results.
  • Meta-Analysis : Compare data across studies with similar conditions (e.g., pH 7.4, 37°C) and adjust for variables like solvent (DMSO vs. ethanol).

Structural and Functional Analogs

Compound NameStructural FeatureBiological ActivityReference
Tert-butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylatePyrido[4,3-d]pyrimidine coreAntimicrobial
2-(4-Chlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-oneHalogenated substituentAntibacterial
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylatePyrrolo-pyrimidine hybridKinase inhibition

Key Data for Experimental Design

  • Crystallographic Data : Space group P2₁2₁2₁, a = 10.25 Å, b = 12.34 Å, c = 14.56 Å .
  • Synthetic Yield : 78% under optimized reflux conditions .
  • Thermal Stability : Decomposition temperature >250°C (DSC analysis recommended).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.